H-L-Tyr(2-azidoethyl)-OH

Unnatural Amino Acid Synthesis Azido-UAA Scalability Bioconjugation Reagent Manufacturing

H-L-Tyr(2-azidoethyl)-OH (also known as 4-(2-azidoethoxy)-L-phenylalanine or AePhe) is a non-canonical amino acid derivative of L-tyrosine bearing an azidoethyl substituent on the phenolic oxygen. The azide moiety enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, while simultaneously serving as a sensitive vibrational reporter of local protein environment.

Molecular Formula C11H14N4O3
Molecular Weight 250.25 g/mol
Cat. No. B15604795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-L-Tyr(2-azidoethyl)-OH
Molecular FormulaC11H14N4O3
Molecular Weight250.25 g/mol
Structural Identifiers
InChIInChI=1S/C11H14N4O3/c12-10(11(16)17)7-8-1-3-9(4-2-8)18-6-5-14-15-13/h1-4,10H,5-7,12H2,(H,16,17)/t10-/m0/s1
InChIKeyAFRGRMSRGXONSC-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-L-Tyr(2-azidoethyl)-OH: A Dual-Purpose Azido Amino Acid for Bioorthogonal Conjugation and Vibrational Reporting


H-L-Tyr(2-azidoethyl)-OH (also known as 4-(2-azidoethoxy)-L-phenylalanine or AePhe) is a non-canonical amino acid derivative of L-tyrosine bearing an azidoethyl substituent on the phenolic oxygen. The azide moiety enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, while simultaneously serving as a sensitive vibrational reporter of local protein environment [1]. Synthesized in a streamlined three-step process from commercially available tyrosine precursors, this compound has been genetically incorporated into superfolder GFP at defined sites and structurally characterized by X-ray crystallography at 1.45 Å resolution [1].

Why Generic Substitution of H-L-Tyr(2-azidoethyl)-OH Fails for Precision Bioconjugation Workflows


Azido-modified amino acids are a diverse class in which subtle structural variations—aromatic azide positioning, linker length, and linker flexibility—dictate photostability, protein incorporation efficiency, and click-chemistry reactivity [1]. Compounds such as 4-azido-L-phenylalanine (pAzF) suffer from UV-induced photodecomposition that compromises yield and functional integrity, while phenylalanine analogs bearing alkynyl linkers exhibit rigidity that can sterically hinder the azide group and reduce its availability for cycloaddition [1][2]. H-L-Tyr(2-azidoethyl)-OH was explicitly designed to overcome these limitations through a flexible three-atom ethyl linker that improves azide accessibility for bioorthogonal reactions while simultaneously enabling dual-use as a vibrational reporter—a combination not achieved by any close structural analog [1].

Quantitative Differentiation Evidence for H-L-Tyr(2-azidoethyl)-OH Against Closest Azido-Amino Acid Analogs


Synthesis Efficiency: 3-Step, 54% Overall Yield vs. Multi-Step, Lower-Yielding Azido-UAAs

H-L-Tyr(2-azidoethyl)-OH (AePhe) is accessed in a three-step synthetic route from protected L-tyrosine with a 54% overall yield and requires only a single chromatographic purification. In direct contrast, the closest azido-phenylalanine analogs require significantly more synthetic steps and deliver lower overall yields: 4-azidomethyl-L-phenylalanine requires six steps with a 33% yield; 4-(3-azido-1-propynyl)-L-phenylalanine requires six steps with a 42% yield; and 4-(4-azido-1-butynyl)-L-phenylalanine requires six steps with a 34% yield [1]. This synthesis advantage directly translates to gram-scale accessibility from inexpensive starting materials, a critical factor for procurement and large-scale experimental design [1].

Unnatural Amino Acid Synthesis Azido-UAA Scalability Bioconjugation Reagent Manufacturing

Photostability Advantage: Ethyl-Linked Azide Eliminates UV Decomposition Seen in 4-Azido-L-Phenylalanine

The commercially available analog 4-azido-L-phenylalanine (pAzF) bears the azide directly on the aromatic ring, making it susceptible to photochemical decomposition upon exposure to UV or ambient light. This inherent instability necessitates special handling precautions and can reduce the effective concentration of reactive azide in labeling experiments [1]. In contrast, H-L-Tyr(2-azidoethyl)-OH features a flexible -O-CH₂CH₂-N₃ linker that electronically and spatially decouples the azide from the aromatic system, conferring photostability suitable for routine benchtop use without special light exclusion protocols [1].

Photo-crosslinking Azide Photostability Bioorthogonal Handle Integrity

Conformational Flexibility of 3-Atom Linker Enhances Azide Accessibility for SPAAC Reactivity

The three-atom ethyl linker (-O-CH₂CH₂-N₃) in H-L-Tyr(2-azidoethyl)-OH was rationally designed to increase azide availability for bioorthogonal click cycloaddition compared to analogs bearing rigid alkynyl linkers such as 4-(3-azido-1-propynyl)-L-Phe [1]. In practice, sfGFP constructs containing AePhe at either the 133 or 149 position underwent complete strain-promoted click reaction with a dibenzocyclooctyne (DBCO) acid derivative, confirmed by mass spectrometry showing the expected mass increase of ~390 Da [1]. The X-ray crystal structure of sfGFP-149-AePhe at 1.45 Å resolution reveals that the flexible linker indeed extends the azide away from the protein surface, yet can also adopt conformations that partially bury the azide—demonstrating the dynamic accessibility that enables efficient conjugation [1].

Strain-Promoted Azide-Alkyne Cycloaddition Linker Flexibility Bioorthogonal Conjugation Efficiency

Dual-Mode Functionality: Concurrent Vibrational Reporter and Click Handle Not Achieved by Other Azido-UAAs

H-L-Tyr(2-azidoethyl)-OH is uniquely validated as both a site-specific vibrational reporter of local protein hydration and a bioorthogonal click-chemistry handle. The azide asymmetric stretch frequency shifts from 2110.7 cm⁻¹ in DMSO to 2120.4 cm⁻¹ in water, a 9.7 cm⁻¹ blue shift that reports on hydrogen-bonding interactions with the local solvent environment [1]. This dual functionality was demonstrated by first characterizing the IR signature of AePhe at two distinct sfGFP sites, then performing SPAAC conjugation on the same constructs without loss of the azide's reporter capability [1]. While other azido-UAAs such as 4-azido-L-Phe and 4-azidomethyl-L-Phe have been used for click chemistry, they either suffer from photodecomposition [1], require more complex syntheses [1], or have not been structurally characterized in a protein context at high resolution [1]. No other azido-amino acid has been demonstrated to simultaneously provide 1.45-Å-resolution structural data, quantitative IR reporter sensitivity, and complete SPAAC reactivity at multiple protein sites [1].

Vibrational Reporter IR Spectroscopy Protein Environment Sensing Dual-Purpose Unnatural Amino Acid

Genetically Encoded Incorporation with High Fidelity and Structural Validation at Atomic Resolution

H-L-Tyr(2-azidoethyl)-OH was successfully incorporated into sfGFP at two distinct sites (positions 133 and 149) using the amber codon suppression method with an engineered orthogonal aminoacyl-tRNA synthetase [1]. Mass spectrometry confirmed the expected mass shifts of +117 Da (position 133, replacing aspartic acid) and +118 Da (position 149, replacing asparagine), demonstrating high-fidelity incorporation without detectable natural amino acid misincorporation at the suppressed codon [1]. An X-ray crystal structure of sfGFP-149-AePhe was determined at 1.45 Å resolution—the highest-resolution structural characterization of any azido-UAA incorporated into a protein—providing atomic-level detail of the linker conformation and azide positioning on the protein surface [1]. By comparison, the analog O-2-azidoethyl-tyrosine was employed in a separate study as a precursor (requiring post-translational reduction to the amino form for cyclization) and was not structurally characterized [2].

Genetic Code Expansion Amber Codon Suppression Protein Crystallography Unnatural Amino Acid Incorporation

High-Impact Application Scenarios for H-L-Tyr(2-azidoethyl)-OH Based on Verified Differentiation Evidence


Site-Specific Protein Labeling with Dual Readout (Fluorescence + Vibrational Spectroscopy)

Researchers requiring simultaneous fluorescent labeling and vibrational probing of protein microenvironments can use H-L-Tyr(2-azidoethyl)-OH as a single genetically encoded handle. The azide group undergoes complete SPAAC conjugation with DBCO-fluorophores while its IR signature (9.7 cm⁻¹ shift between hydrophobic and aqueous environments) reports on local hydration status [1]. This eliminates the need for separate labeling and sensing constructs, streamlining experimental design in protein dynamics studies.

Antibody-Drug Conjugate (ADC) Linker Development Requiring Scalable Azide Building Blocks

ADC developers can procure H-L-Tyr(2-azidoethyl)-OH as a cost-effective azide-functionalized tyrosine building block for linker synthesis. The 3-step, 54% overall yield synthesis from inexpensive Boc-tyrosine [1] provides a significant cost advantage over 6-step azido-phenylalanine analogs with yields below 42%. The compound's photostability further ensures consistent azide integrity during multi-step linker assembly and storage.

Structural Biology Studies Requiring High-Resolution Characterization of Azide Positioning in Proteins

Crystallographers and structural biologists benefit from H-L-Tyr(2-azidoethyl)-OH as the only azido-UAA with a published 1.45-Å-resolution X-ray structure demonstrating its incorporation into sfGFP [1]. The structural data reveals how the flexible three-atom linker positions the azide relative to the protein surface, informing rational selection of incorporation sites for subsequent click-chemistry functionalization or vibrational reporter experiments.

Peptide Macrocyclization via Post-Translational Azide Reduction

For groups employing intein-mediated peptide cyclization, H-L-Tyr(2-azidoethyl)-OH serves as a genetically encodable precursor to the reactive O-2-aminoethyl-tyrosine moiety. Quantitative post-translational reduction of the azide in E. coli generates the amino-functionalized residue that promotes efficient side-chain-to-tail cyclization, enabling production of cyclic peptides with enhanced target binding affinity (KD improved from 22.4 μM to 5.1 μM for a model streptavidin-binding peptide) [2].

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